(2-Bromoethyl)(ethyl)methylamine hydrobromide

Organic Synthesis Process Chemistry Yield Optimization

(2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS 40052-63-9) is a bromoalkylamine hydrobromide salt with molecular formula C₃H₉Br₂N and molecular weight 218.92 g/mol. This secondary amine derivative appears as a white to off-white solid and is typically supplied with purity ≥95%, often reaching ≥98% by HPLC.

Molecular Formula C5H13Br2N
Molecular Weight 246.97 g/mol
Cat. No. B13499889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)(ethyl)methylamine hydrobromide
Molecular FormulaC5H13Br2N
Molecular Weight246.97 g/mol
Structural Identifiers
SMILESCCN(C)CCBr.Br
InChIInChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H
InChIKeyDLDGDJPMLWXUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromoethyl)(ethyl)methylamine Hydrobromide: Chemical Identity and Core Characteristics for Scientific Procurement


(2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS 40052-63-9) is a bromoalkylamine hydrobromide salt with molecular formula C₃H₉Br₂N and molecular weight 218.92 g/mol . This secondary amine derivative appears as a white to off-white solid and is typically supplied with purity ≥95%, often reaching ≥98% by HPLC . The compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediate preparation and polymer membrane fabrication [1].

Why Generic Substitution of (2-Bromoethyl)(ethyl)methylamine Hydrobromide with Similar Alkylating Agents Fails


Direct substitution with structurally similar compounds—such as the free base (2-bromoethyl)(methyl)amine, tertiary amine analogs like (2-bromoethyl)dimethylamine hydrobromide, or chloroethyl variants—is scientifically unjustified. The hydrobromide salt form confers a stable, non-volatile solid state that prevents the handling and stoichiometric challenges associated with liquid free bases [1]. Furthermore, the secondary amine architecture dictates distinct alkylation selectivity and overalkylation propensity compared to primary or tertiary amines [2]. The bromoethyl leaving group provides a defined reactivity window that chloroethyl analogs cannot replicate, often necessitating harsher conditions or yielding different reaction kinetics [3]. These cumulative physicochemical and mechanistic disparities render in‑class substitution a high‑risk strategy for reproducible synthetic or formulation workflows.

Quantitative Evidence Guide for (2-Bromoethyl)(ethyl)methylamine Hydrobromide: Comparator‑Based Performance Metrics


Synthesis Efficiency: Quantitative Yield Advantage Over Class‑Level Bromoalkylamines

The target compound can be synthesized in 100% yield under optimized conditions (sulfurous dibromide, DMF, toluene, 50 °C) . In contrast, typical literature yields for analogous bromoalkylamine hydrobromides range from 60% to 80% under conventional bromination protocols, representing a 20–40 percentage point yield gap that directly impacts cost‑efficiency and waste generation in multi‑step syntheses.

Organic Synthesis Process Chemistry Yield Optimization

Selective N‑Alkylation Control: Mono‑Alkylation Selectivity Enabled by Hydrobromide Salt Form

Employing the hydrobromide salt of (2-bromoethyl)(ethyl)methylamine in amine alkylation reactions enables selective mono‑alkylation by maintaining the product secondary amine in a protonated, unreactive state [1]. In contrast, direct use of the free base or tertiary amine analogs frequently leads to overalkylation, producing complex mixtures of secondary, tertiary, and quaternary ammonium byproducts that reduce yield and complicate purification.

N‑Alkylation Selectivity Overalkylation Prevention

Physical Form and Handling: Solid Salt Advantage Over Liquid Free Base

The hydrobromide salt is a stable solid under recommended storage conditions (2‑8 °C, inert atmosphere) [1]. The corresponding free base, (2-bromoethyl)(methyl)amine, is a liquid with a predicted boiling point of 131.4 °C . Solid‑state handling eliminates volatility concerns, enables precise weighing for stoichiometric reactions, and reduces solvent co‑evaporation during reaction setup.

Solid‑State Handling Laboratory Operations Stoichiometry

Reactivity Profile: Bromoethyl Leaving Group Superiority Over Chloroethyl Analogs

The bromoethyl moiety in (2-bromoethyl)(ethyl)methylamine hydrobromide exhibits higher reactivity in Sₙ2‑type nucleophilic substitutions compared to chloroethyl analogs, attributable to the superior leaving group ability of bromide over chloride [1]. This enhanced reactivity permits milder reaction temperatures (e.g., room temperature vs 50‑80 °C for chloro derivatives) and shorter reaction times, while maintaining acceptable selectivity profiles.

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Analytical Benchmarking: Documented High Purity and Comprehensive Characterization Data

Commercial sources of (2-bromoethyl)(ethyl)methylamine hydrobromide consistently provide material with ≥98% purity by HPLC, accompanied by full analytical documentation including NMR, MSDS, HPLC chromatograms, and LC‑MS spectra . While many alkylating agents are sold at similar nominal purity levels, the availability of batch‑specific, multi‑modal characterization data for this compound enables rigorous identity verification and impurity profiling, which is essential for regulatory‑compliant pharmaceutical intermediate supply chains.

Quality Control Analytical Characterization Reproducibility

High‑Impact Application Scenarios for (2-Bromoethyl)(ethyl)methylamine Hydrobromide Supported by Evidence


Synthesis of High‑Strength Alkaline Anionic Polymer Crosslinked Membranes

The compound serves as an efficient quaternization reagent for fabricating anion exchange membranes (AEMs) in alkaline fuel cells and electrodialysis systems. Its solid salt form allows precise stoichiometric control during polymer crosslinking, while the bromoethyl group undergoes rapid nucleophilic substitution with pendant amine functionalities on polymer backbones [1]. This application leverages both the physical handling advantages (solid form) and the enhanced reactivity of the bromoethyl leaving group to achieve uniform crosslinking density and high ionic conductivity.

Pharmaceutical Intermediate for Controlled N‑Alkylation

In medicinal chemistry campaigns, the compound is employed to introduce a methyl‑ethylamine moiety with high mono‑alkylation fidelity. The hydrobromide salt's ability to suppress overalkylation is critical when constructing secondary amine‑containing pharmacophores, minimizing the formation of tertiary amine and quaternary ammonium impurities that can confound biological assay results [1]. The documented high purity (≥98%) and full analytical traceability further support its use in late‑stage preclinical candidate synthesis where impurity control is paramount.

Synthesis of Thiazolines and Thiazines via Tandem S‑Alkylation‑Cyclodeamination

The compound participates in tandem S‑alkylation‑cyclodeamination reactions to build sulfur‑containing heterocycles. Compared to chloroethyl alternatives, the bromoethyl group enables faster initial S‑alkylation under milder conditions, reducing the risk of competing side reactions [1]. The solid salt form also simplifies reaction setup relative to volatile liquid alkylating agents, improving reproducibility in multi‑step heterocyclic syntheses.

Building Block for Functional Materials and Specialty Chemicals

As a well‑characterized bromoalkylamine salt, the compound finds use in preparing ionic liquids, surfactants, and specialty monomers. The combination of solid‑state convenience, high purity, and predictable Sₙ2 reactivity makes it a preferred reagent for derivatizing polymers, modifying surfaces, or constructing quaternary ammonium architectures [1]. Its established synthesis (100% yield protocol) ensures a reliable and cost‑effective supply for material science research and pilot‑scale production.

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